molecular formula C10H10BrNO2 B2888221 n-(2-Bromophenyl)-3-oxobutanamide CAS No. 52700-65-9

n-(2-Bromophenyl)-3-oxobutanamide

Cat. No.: B2888221
CAS No.: 52700-65-9
M. Wt: 256.099
InChI Key: XFBZFPHVMQLUKL-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a bromine atom attached to the phenyl ring and a ketone group in the butanamide chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

N-(2-Bromophenyl)-3-oxobutanamide has been shown to interact with enzymes such as alpha-glucosidase and alpha-amylase . These interactions influence the activity of these enzymes, potentially affecting the breakdown of carbohydrates in the body .

Cellular Effects

In cellular processes, this compound has been observed to influence cell function. It has been suggested that this compound may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential inhibition or activation of enzymes . These interactions can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound can vary with different dosages . These studies have helped to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed in a manner that may involve interaction with transporters or binding proteins . This distribution can affect its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-3-oxobutanamide typically involves the reaction of 2-bromoaniline with acetoacetic ester under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where 2-bromoaniline and acetoacetic ester are continuously fed into the reactor. The reaction is catalyzed by an acid or base, and the product is continuously extracted and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-3-oxobutanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids.

    Reduction Reactions: The ketone group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at temperatures ranging from 60-100°C.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used, and the reactions are conducted in acidic or basic media.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, and the reactions are performed in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include N-(2-substituted phenyl)-3-oxobutanamides.

    Oxidation Reactions: Products include 2-bromobenzoic acid derivatives.

    Reduction Reactions: Products include N-(2-bromophenyl)-3-hydroxybutanamides.

Scientific Research Applications

N-(2-Bromophenyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

N-(2-Bromophenyl)-3-oxobutanamide can be compared with other similar compounds such as:

    N-(2-Chlorophenyl)-3-oxobutanamide: Similar in structure but with a chlorine atom instead of bromine, leading to differences in reactivity and biological activity.

    N-(2-Fluorophenyl)-3-oxobutanamide: Contains a fluorine atom, which affects its electronic properties and reactivity.

    N-(2-Iodophenyl)-3-oxobutanamide: The presence of an iodine atom results in different steric and electronic effects compared to the bromine derivative.

The uniqueness of this compound lies in its specific reactivity due to the bromine atom, which can participate in various substitution and addition reactions, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

N-(2-bromophenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBZFPHVMQLUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976392
Record name N-(2-Bromophenyl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6092-45-1
Record name N-(2-Bromophenyl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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